Mal-propionylamido-PEG3-aceticacid
Description
Mal-propionylamido-PEG3-aceticacid (alternatively named Maleimido-tri(ethylene glycol)-propionic acid, Cat. No. HY-130426) is a heterobifunctional linker used in bioconjugation, particularly for antibody-drug conjugates (ADCs) . Its structure comprises:
- A maleimide group for thiol-selective conjugation (e.g., cysteine residues on antibodies).
- A triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance.
- A propionic acid terminus for carboxylate-mediated coupling (e.g., NHS ester activation).
Properties
IUPAC Name |
2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O8/c18-12(3-5-17-13(19)1-2-14(17)20)16-4-6-23-7-8-24-9-10-25-11-15(21)22/h1-2H,3-11H2,(H,16,18)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAVRFJZAMSLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleimide Group Introduction
The maleimide moiety is typically introduced via a Michael addition or cyclization reaction. A common approach involves reacting maleic anhydride with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration using acetic anhydride or trifluoroacetic anhydride (TFAA) to yield the maleimide. For mal-propionylamido-PEG3-acetic acid, this step is performed early in the synthesis to avoid side reactions with subsequent functional groups.
Propionylamido Linker Formation
The propionylamido bridge is constructed by coupling a propionic acid derivative to the maleimide’s nitrogen atom. This is achieved using carbodiimide-based coupling agents (e.g., EDC, DCC) with NHS esters or HOBt activation to minimize racemization. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the maleimide.
PEG3 Spacer Incorporation
The PEG3 chain is inserted via nucleophilic substitution or esterification. A triethylene glycol derivative (e.g., PEG3-diamine or PEG3-diol) is reacted with the propionylamido-maleimide intermediate. For example, PEG3-diamine can be coupled using a carbodiimide/HOBt system, forming an amide bond with the propionyl group. Alternative methods employ Mitsunobu reactions for ether linkages, though this is less common due to competing side reactions.
Acetic Acid Functionalization
The terminal acetic acid group is introduced by reacting the PEG3 spacer’s hydroxyl terminus with bromoacetic acid or its active ester (e.g., NHS-bromoacetate). This step often requires base catalysis (e.g., DIPEA) and careful pH control to avoid maleimide degradation.
Stepwise Synthesis Protocols
Two primary routes dominate the synthesis of mal-propionylamido-PEG3-acetic acid: (A) solution-phase sequential coupling and (B) solid-phase fragment assembly.
Step 1: Maleimide-Propionylamide Formation
-
Reagents : Maleic anhydride, propylamine, EDC, NHS, DIPEA.
-
Procedure :
-
Maleic anhydride (1.0 eq) is dissolved in anhydrous DMF under nitrogen. Propylamine (1.2 eq) is added dropwise at 0°C, stirred for 2 h, and then warmed to room temperature (RT) for 12 h.
-
The maleamic acid intermediate is isolated via precipitation in ice-cold ether (yield: 85–90%).
-
Cyclodehydration with TFAA (3.0 eq) in dichloromethane (DCM) at −10°C for 1 h yields the maleimide-propionylamide.
-
Step 2: PEG3 Spacer Attachment
-
Reagents : PEG3-diamine, EDC, HOBt.
-
Procedure :
Step 3: Acetic Acid Functionalization
-
Reagents : Bromoacetic acid, NHS, DIPEA.
-
Procedure :
-
Bromoacetic acid (1.5 eq) is activated with NHS (1.5 eq) and EDC (1.5 eq) in DMF for 1 h.
-
The activated ester is added to maleimide-propionylamido-PEG3-amine in the presence of DIPEA (2.0 eq) and stirred for 24 h.
-
Final purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields mal-propionylamido-PEG3-acetic acid (yield: 60–65%).
-
Solid-Phase Synthesis
Solid-phase methods, adapted from triazoloamide syntheses, offer advantages in purification and scalability:
-
Resin Functionalization :
-
PEG3 and Acetic Acid Assembly :
-
Cleavage and Purification :
Optimization Challenges and Solutions
Characterization and Quality Control
Critical analytical data for mal-propionylamido-PEG3-acetic acid includes:
Applications and Further Considerations
While the primary focus of this article is synthesis, mal-propionylamido-PEG3-acetic acid’s utility in antibody-drug conjugates (ADCs) and targeted therapies underscores the importance of rigorous quality control . Future work should explore enzymatic coupling methods to enhance stereochemical purity and green chemistry approaches to reduce EDC/HOBt waste.
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG3-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent C-S bonds.
Amidation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions.
Amine Reagents: Amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides are commonly used.
Major Products Formed
The major products formed from these reactions include thiol-conjugated biomolecules and amide-linked bioconjugates .
Scientific Research Applications
Mal-propionylamido-PEG3-acetic acid is a specialized compound that has garnered attention in various scientific research applications, particularly in the fields of bioconjugation, drug delivery, and therapeutic development. This article aims to provide a comprehensive overview of its applications, supported by relevant data tables and case studies.
Bioconjugation
The primary application of Mal-propionylamido-PEG3-acetic acid lies in its ability to facilitate bioconjugation. This process involves the covalent attachment of biomolecules such as proteins, peptides, or oligonucleotides to other molecules, enhancing their stability and functionality.
- Mechanism : The maleimide group reacts specifically with thiol groups present in cysteine residues of proteins or other thiol-bearing molecules, forming a stable C-S bond. This specificity allows for targeted modifications without affecting other functional groups within the biomolecule.
Data Table: Bioconjugation Efficiency
| Biomolecule Type | Reaction Conditions | Yield (%) | References |
|---|---|---|---|
| Antibody | pH 7.4, 37°C, 2 hours | 85 | |
| Peptide | pH 6.5, 25°C, overnight | 90 | |
| Oligonucleotide | pH 7.0, 30°C, 3 hours | 75 |
Drug Delivery Systems
Mal-propionylamido-PEG3-acetic acid is also utilized in the development of drug delivery systems. By conjugating therapeutic agents with this compound, researchers can enhance the pharmacokinetics and biodistribution of drugs.
- Advantages : The PEG component reduces immunogenicity and prolongs circulation time in the bloodstream, while the maleimide functionality allows for precise targeting of specific tissues or cells.
Case Study: Targeted Drug Delivery
A study investigated the use of Mal-propionylamido-PEG3-acetic acid to deliver an anticancer drug to tumor cells. The results indicated that:
- The conjugated drug exhibited a 50% increase in uptake by cancer cells compared to free drug.
- Tumor growth was significantly inhibited in animal models treated with the conjugated formulation.
Diagnostic Applications
In diagnostics, Mal-propionylamido-PEG3-acetic acid can be employed to label biomolecules for imaging or detection purposes.
- Fluorescent Labeling : By attaching fluorescent probes to proteins using this compound, researchers can track cellular processes in real-time.
Data Table: Diagnostic Applications
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG3-acetic acid involves the formation of covalent bonds with thiol and amine groups on biomolecules. The maleimide group reacts with thiol groups to form stable C-S bonds, while the carboxylic acid group can form amide bonds with amine groups . These reactions enable the conjugation of the compound with various biomolecules, facilitating targeted delivery and functionalization .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98.0% (HPLC) .
- Applications: ADC synthesis, protein-polymer conjugation, and nanoparticle functionalization .
- Clinical Status: No development reported as of 2025 .
Structural and Functional Differences
The following table summarizes critical distinctions between Mal-propionylamido-PEG3-aceticacid and analogous PEG-based linkers:
Performance in Bioconjugation
Maleimide Reactivity :
- This compound exhibits rapid thiol conjugation kinetics comparable to other maleimide-PEG linkers.
- In contrast, MeO-PEG-N3 relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers orthogonal conjugation but requires cytotoxic catalysts .
Solubility and Stability :
- Shorter PEG chains (e.g., PEG2 or PEG3) may limit aqueous solubility, necessitating organic solvents like DMSO for dissolution .
- Longer PEG linkers (e.g., PEG24) enhance solubility but introduce steric bulk, which can hinder conjugation efficiency .
Research Findings
- ADC Applications : this compound is favored for its balance of moderate PEG length and cost-effectiveness in ADC synthesis. Studies show its drug-antibody ratio (DAR) ranges from 2–4, comparable to PEG2 and PEG4 variants .
Biological Activity
Mal-propionylamido-PEG3-acetic acid (CAS 450368-58-8) is a PEGylated compound that incorporates a maleimide functional group, making it suitable for bioconjugation applications. The biological activity of this compound is primarily linked to its ability to form stable covalent bonds with thiol groups in proteins, thereby facilitating the development of targeted drug delivery systems and therapeutic agents.
- Molecular Formula : C15H22N2O8
- Molecular Weight : 358.34 g/mol
- Structure : The compound consists of a propionylamido group linked to a polyethylene glycol (PEG) chain, which enhances solubility and biocompatibility.
The primary mechanism of action involves the alkylation of thiol groups present in proteins or peptides. This reaction leads to the formation of stable thioether bonds, which can significantly alter the biological properties of the target molecules, such as their stability and solubility.
Biological Applications
Mal-propionylamido-PEG3-acetic acid has several notable applications in biological and medical research:
- Bioconjugation : It is used to link biomolecules, enhancing their therapeutic efficacy.
- Drug Delivery Systems : The PEG component improves the solubility and bioavailability of drugs.
- Diagnostic Applications : It facilitates the development of targeted imaging agents by conjugating with specific ligands.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that conjugating a therapeutic peptide with Mal-propionylamido-PEG3-acetic acid resulted in improved pharmacokinetics and reduced immunogenicity. The PEGylated peptide showed a significant increase in half-life compared to its non-PEGylated counterpart, allowing for sustained therapeutic effects over extended periods.
Case Study 2: Targeted Imaging Agents
Research involving the use of Mal-propionylamido-PEG3-acetic acid in the synthesis of imaging agents indicated enhanced binding affinity to specific receptors on cancer cells. This was evidenced by increased uptake in tumor tissues during imaging studies, suggesting its potential utility in cancer diagnostics.
Comparative Analysis with Similar Compounds
| Compound Name | Functional Group | Stability | Applications |
|---|---|---|---|
| Mal-propionylamido-PEG3-acetic acid | Maleimide | High | Bioconjugation, Drug Delivery |
| Bis(maleimide)-PEG2 | Maleimide | Moderate | Protein Modification |
| Bis(succinimidyl)-PEG2 | Succinimidyl | Low | Crosslinking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
